molecular formula C14H12N2O B12880381 (R)-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole

(R)-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole

Cat. No.: B12880381
M. Wt: 224.26 g/mol
InChI Key: CTIPFRMPMQBBTP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features both a phenyl and a pyridinyl group attached to a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted nitrile with a pyridinyl-substituted amine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole is investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical modifications makes it versatile for creating materials with specific properties.

Mechanism of Action

The mechanism of action of ®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can modulate biological pathways, leading to therapeutic effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-2-(pyridin-4-yl)ethanol: Another chiral compound with a pyridinyl group, used in similar applications.

    ®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol: A compound with a similar pyridinyl group, used in medicinal chemistry.

Uniqueness

®-4-phenyl-2-(pyridin-4-yl)-4,5-dihydrooxazole is unique due to its combination of a phenyl and a pyridinyl group attached to a dihydrooxazole ring. This structure provides a distinct set of chemical properties, making it versatile for various applications in research and industry. Its ability to introduce chirality into target molecules further enhances its value in the synthesis of enantiomerically pure compounds.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

(4R)-4-phenyl-2-pyridin-4-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-9,13H,10H2/t13-/m0/s1

InChI Key

CTIPFRMPMQBBTP-ZDUSSCGKSA-N

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=NC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)C2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.